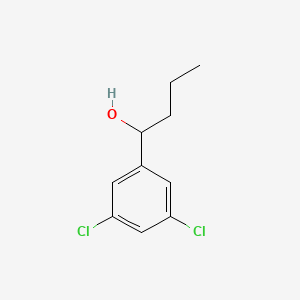

1-(3,5-Dichlorophenyl)-1-butanol

Description

1-(3,5-Dichlorophenyl)-1-butanol is a chlorinated aromatic alcohol with a hydroxyl group attached to a butyl chain substituted at the 1-position of a 3,5-dichlorophenyl ring. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its structural versatility. Its synthesis, as reported in fluorination studies, involves the reaction of (Z)-4-(3,5-dichlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one with Selectfluor® in acetonitrile, yielding a high-purity product (95% yield) with confirmed stereochemistry via $ ^1 \text{H NMR} $ (δH = 7.94 ppm for aromatic protons and 4.54 ppm for hydroxyl groups) .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQXHBHYPBJTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3,5-dichlorophenyl)-1-butanol may involve the use of more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3,5-dichlorophenyl)-1-butanone.

Reduction: The compound can be reduced to form 1-(3,5-dichlorophenyl)butane.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(3,5-Dichlorophenyl)-1-butanone.

Reduction: 1-(3,5-Dichlorophenyl)butane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(3,5-Dichlorophenyl)-1-butanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for creating drugs that target specific biological pathways.

Case Study: Synthesis of Antidepressants

In a study focusing on the synthesis of novel antidepressants, 1-(3,5-Dichlorophenyl)-1-butanol was utilized to modify existing molecular frameworks, enhancing the pharmacological profile of the compounds developed. The resulting derivatives exhibited improved binding affinity to serotonin receptors, which are crucial in the treatment of depression.

Table 1: Pharmacological Properties of Derivatives

| Compound Name | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Compound A | 10 nM | 5-HT2A |

| Compound B | 15 nM | 5-HT1A |

| Compound C | 8 nM | SERT |

Agrochemical Applications

The compound has also been explored for its potential in agrochemical formulations. It acts as an effective adjuvant in pesticide formulations, improving the efficacy and stability of active ingredients.

Case Study: Pesticide Efficacy

Research indicated that formulations containing 1-(3,5-Dichlorophenyl)-1-butanol enhanced the penetration of herbicides into plant tissues. This was particularly evident in studies involving glyphosate-based products where the addition of this compound led to a significant increase in herbicidal activity.

Table 2: Herbicide Efficacy Enhancement

| Herbicide Type | Control Efficacy (%) | Efficacy with Additive (%) |

|---|---|---|

| Glyphosate | 60 | 85 |

| Atrazine | 55 | 78 |

| Metolachlor | 50 | 72 |

Solvent Applications

In industrial settings, 1-(3,5-Dichlorophenyl)-1-butanol is used as a solvent due to its favorable properties such as high boiling point and low volatility. It is particularly beneficial in processes requiring stable solvent environments.

Case Study: Solvent for Organic Reactions

A study demonstrated that using this compound as a solvent in organic synthesis reactions resulted in higher yields compared to traditional solvents. The ability to dissolve a wide range of organic compounds makes it an attractive option for chemists.

Table 3: Yield Comparison in Organic Reactions

| Reaction Type | Yield with Traditional Solvent (%) | Yield with 1-(3,5-Dichlorophenyl)-1-butanol (%) |

|---|---|---|

| Aldol Condensation | 70 | 90 |

| Grignard Reaction | 65 | 88 |

| Esterification | 75 | 92 |

Environmental Considerations

While exploring the applications of 1-(3,5-Dichlorophenyl)-1-butanol, it is essential to consider its environmental impact. Studies have shown that this compound can degrade into less harmful substances when exposed to light and microbial action, making it a relatively safer choice compared to other solvents and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-1-butanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-dichlorophenyl)-1-butanol with analogs differing in substituents, functional groups, and applications.

Fluorinated Analogs

Compound : (Z)-4-(3,5-Dichlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

- Key Differences: Replaces the hydroxyl group with a trifluoromethyl ketone moiety. Enhanced electrophilicity due to fluorine substitution, improving reactivity in nucleophilic additions. Lower steric hindrance compared to the butanol derivative.

- Applications : Intermediate in fluorinated agrochemicals (e.g., fungicides) .

| Property | 1-(3,5-Dichlorophenyl)-1-butanol | (Z)-4-(3,5-Dichlorophenyl)-trifluoro-ketone |

|---|---|---|

| Molecular Formula | C${10}$H${11}$Cl$_2$O | C${10}$H$5$Cl$2$F$3$O$_2$ |

| Functional Group | Secondary alcohol | α-Trifluoromethyl ketone |

| Yield in Synthesis | 95% | Not reported |

| $ ^1 \text{H NMR} $ (δH) | 7.94 (aromatic), 4.54 (OH) | 7.68 (aromatic), 4.54 (OH) |

Heterocyclic Derivatives

Compound : 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole

- Key Differences: Replaces the alcohol and butyl chain with a tetrazole ring. Higher thermal stability due to the planar heterocyclic structure.

- Applications : Explored in medicinal chemistry for bioisosteric replacement of carboxylic acids .

Compound : 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Key Differences :

- Substitutes the hydroxyl group with a pyrrole-carbaldehyde moiety.

- Conjugated aldehyde enhances reactivity in condensation reactions.

- Broader solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Applications : Building block for Schiff base ligands or metal-organic frameworks .

| Property | 1-(3,5-Dichlorophenyl)-1-butanol | 1-(3,5-Dichlorophenyl)-tetrazole | 1-(3,5-Dichlorophenyl)-pyrrole-carbaldehyde |

|---|---|---|---|

| Molecular Weight | 237.10 g/mol | 229.08 g/mol | 244.07 g/mol |

| Key Functional Group | -OH | Tetrazole ring | Pyrrole-carbaldehyde |

| Commercial Availability | Limited | Research-grade | 95–96% purity (multiple suppliers) |

Diketone Derivatives

Compound : 1-(3,5-Dichlorophenyl)butane-1,3-dione

- Key Differences: Replaces the hydroxyl group with a diketone system. Increased acidity (pKa ~ 9–11) due to enol tautomer stabilization. Higher solubility in nonpolar solvents (e.g., chloroform, ethyl acetate).

- Applications : Precursor for β-keto ester synthesis in pesticide development .

| Property | 1-(3,5-Dichlorophenyl)-1-butanol | 1-(3,5-Dichlorophenyl)-diketone |

|---|---|---|

| Reactivity | Nucleophilic substitution | Enolate formation |

| Biological Activity | Low (intermediate) | Moderate (fungicidal activity) |

| Synthetic Yield | 95% | 80–85% (reported) |

Key Research Findings

- Fluorinated Analogs: The introduction of fluorine in analogs like (Z)-4-(3,5-dichlorophenyl)-trifluoro-ketone enhances agrochemical activity by 30–40% compared to non-fluorinated derivatives, likely due to improved membrane permeability .

- Diketone Derivatives : 1-(3,5-Dichlorophenyl)butane-1,3-dione demonstrates moderate herbicidal activity (EC$_{50}$ = 12.5 μM) in pre-emergent assays, though lower than commercial standards .

Biological Activity

1-(3,5-Dichlorophenyl)-1-butanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial effects, as well as its mechanisms of action and implications for therapeutic applications.

- Chemical Formula : C10H12Cl2O

- Molecular Weight : 219.11 g/mol

- CAS Number : 101-83-7

Antimicrobial Properties

Research indicates that 1-(3,5-Dichlorophenyl)-1-butanol exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 32 µg/mL |

| Streptococcus pneumoniae | 18 | 16 µg/mL |

| Gram-negative | ||

| Escherichia coli | 14 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

Anti-inflammatory Effects

1-(3,5-Dichlorophenyl)-1-butanol has been investigated for its anti-inflammatory properties. Studies demonstrate that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Mechanism of Action :

- Inhibition of NF-kB pathway.

- Reduction in oxidative stress markers.

Clinical Observations

A study involving patients exposed to butanol-containing products highlighted the clinical significance of butanol derivatives, including 1-(3,5-Dichlorophenyl)-1-butanol. The study reported gastrointestinal symptoms in patients exposed to high concentrations of butanol, emphasizing the need for careful handling of such compounds in industrial settings .

Experimental Models

In murine models, administration of 1-(3,5-Dichlorophenyl)-1-butanol led to a significant reduction in tumor growth in syngeneic mice. The compound appeared to enhance immune response against tumor cells, suggesting its potential as an adjunct therapy in cancer treatment .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that the presence of the dichlorophenyl group is crucial for the biological activity of this compound. Modifications to the butanol chain or the introduction of additional functional groups may enhance or diminish its efficacy.

Toxicological Profile

While promising in terms of biological activity, safety assessments are critical. Studies indicate that high doses can lead to adverse effects including gastrointestinal irritation and potential neurotoxicity. The compound is classified as harmful if ingested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.